Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride
Description
Historical Development of Piperidine Derivatives
The historical development of piperidine derivatives traces its origins to the mid-nineteenth century, marking a pivotal period in the emergence of heterocyclic chemistry. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson, followed independently in 1852 by the French chemist Auguste Cahours, who provided the compound with its nomenclature. The discovery emerged from their investigations into the treatment of piperine, the alkaloid responsible for the pungent taste of black pepper, with nitric acid. Auguste André Thomas Cahours, whose contributions extended far beyond piperidine to include the discovery and synthesis of numerous chemical compounds such as amyl and allyl alcohol, toluene, xylene, and organometallic compounds, established the foundation for understanding this important class of heterocyclic compounds.
The early period of piperidine research was characterized by significant structural challenges that reflected the nascent state of organic structural theory. When organic structural theory was introduced in 1858, the constitution of piperidine became a complex problem that seemed ideally suited for August Hofmann's newly developed exhaustive methylation procedure. Despite the apparent simplicity of the molecule from a modern perspective, it was not until approximately 1881 that the structure of piperidine was definitively established. This delay stemmed from the cautious approach taken toward structural proof during this early period of organic chemistry development, when few liquid organic bases were known and analytical methods remained limited.
The structural elucidation of piperidine involved a series of critical experimental observations and theoretical insights. Wilhelm Koenigs made a crucial breakthrough by demonstrating that piperidine could be oxidized to pyridine under specific conditions, providing strong evidence for the cyclic pentamethylenimine structure. This finding was later corroborated by Albert Ladenburg in 1883, who provided the definitive interpretation of the exhaustive methylation results and demonstrated that piperidine could be obtained through the sodium-ethanol reduction of pyridine. These early investigations established the fundamental understanding that would later enable the development of more complex piperidine derivatives, including compounds such as ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride.
The progression from basic piperidine to sophisticated derivatives involved the gradual development of synthetic methodologies that could introduce various functional groups while maintaining the integrity of the six-membered heterocyclic ring system. The emergence of ester functionality, ketone groups, and substituted nitrogen atoms in piperidine derivatives represented significant advances in synthetic organic chemistry, requiring the development of selective reaction conditions and protection strategies.
Significance in Heterocyclic Chemistry
The significance of piperidine derivatives in heterocyclic chemistry extends far beyond their historical importance, encompassing their fundamental role as building blocks in pharmaceutical synthesis and their unique chemical reactivity patterns. Piperidine and its derivatives occupy a central position in medicinal chemistry, with these compounds present in more than twenty classes of pharmaceuticals and serving as key structural elements in numerous natural alkaloids. The saturated six-membered ring structure of piperidine provides a stable framework that can accommodate various substituents while maintaining favorable pharmacokinetic properties.
The conformational characteristics of piperidine derivatives contribute significantly to their utility in chemical synthesis and biological applications. Piperidine adopts a chair conformation similar to cyclohexane, but with the important distinction of having two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position. This conformational flexibility allows for precise control over three-dimensional molecular architecture, making piperidine derivatives valuable scaffolds for designing molecules with specific spatial requirements.
Within the broader context of heterocyclic chemistry, piperidine derivatives demonstrate remarkable synthetic versatility through their participation in various reaction mechanisms. The nitrogen atom in the piperidine ring can function as both a nucleophile and a base, enabling diverse chemical transformations including alkylation, acylation, and condensation reactions. The introduction of additional functional groups, such as the carbonyl and ester functionalities present in this compound, further expands the synthetic potential by providing multiple reactive sites for chemical modification.
The electronic properties of piperidine derivatives also contribute to their significance in heterocyclic chemistry. The nitrogen atom bears a lone pair of electrons that can participate in hydrogen bonding and coordinate bonding interactions, influencing both the physical properties and biological activity of these compounds. The presence of electron-withdrawing groups, such as carbonyl functionalities, can modulate the basicity of the nitrogen atom and alter the overall electronic distribution within the molecule, providing opportunities for fine-tuning chemical and biological properties.
Recent advances in piperidine derivative synthesis have highlighted their continued importance in modern organic chemistry. Current research focuses on developing stereoselective synthetic methodologies that can control the absolute and relative stereochemistry of multiple chiral centers within complex piperidine frameworks. These developments have enabled access to increasingly sophisticated molecular architectures that would have been challenging to prepare using traditional synthetic approaches.
Position within the Chemical Taxonomy of Nitrogen-Containing Heterocycles
The classification of this compound within the chemical taxonomy of nitrogen-containing heterocycles reveals its position as a member of a diverse and extensively studied family of compounds. Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as ring members, constitute more than half of all known chemical compounds. Within this vast category, nitrogen-containing heterocycles represent particularly important structural motifs, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.
Piperidine derivatives belong to the class of saturated six-membered nitrogen heterocycles, distinguishing them from their unsaturated counterparts such as pyridine and pyrimidine. The saturated nature of the piperidine ring system results in sp³ hybridization of the ring carbon atoms and the nitrogen atom, leading to tetrahedral geometry around these centers. This three-dimensional structure contrasts with the planar geometry characteristic of aromatic nitrogen heterocycles, providing distinct chemical and physical properties.
Within the systematic classification of heterocyclic compounds, piperidine occupies a fundamental position among six-membered rings containing one heteroatom. The relationship between piperidine and its oxidized analog pyridine illustrates the connection between saturated and aromatic nitrogen heterocycles. Industrial production of piperidine relies on the catalytic hydrogenation of pyridine, typically employing molybdenum disulfide catalysts, demonstrating the close structural relationship between these compounds.
The structural features that distinguish this compound within this taxonomic framework include the presence of multiple functional groups that modify the basic piperidine scaffold. The 4-oxo substituent introduces a ketone functionality that significantly alters the electronic properties of the ring system, while the ethyl ester group at the 3-position provides additional reactivity and influences molecular polarity. The N-ethyl substitution pattern further distinguishes this compound from unsubstituted piperidine, affecting both steric and electronic properties.
| Classification Level | Category | Specific Example |
|---|---|---|
| Heterocycle Type | Nitrogen-containing | Piperidine derivatives |
| Ring Size | Six-membered | Piperidine |
| Saturation Level | Saturated | Piperidine vs. Pyridine |
| Substitution Pattern | N-alkyl, C-carbonyl, C-ester | This compound |
| Salt Form | Hydrochloride | Enhanced stability and solubility |
The chemical behavior of piperidine derivatives is influenced by their position within this taxonomic framework. Unlike aromatic nitrogen heterocycles, which exhibit delocalized π-electron systems, saturated piperidine derivatives behave more like conventional aliphatic amines with modified steric profiles. This characteristic enables piperidine derivatives to participate in typical amine reactions while providing the conformational rigidity associated with cyclic structures.
Comparative analysis with other nitrogen-containing heterocycles reveals the unique properties that make piperidine derivatives particularly valuable in synthetic chemistry. Five-membered nitrogen heterocycles such as pyrrolidine and pyrrole exhibit different conformational preferences and reactivity patterns, while larger ring systems introduce additional flexibility that can complicate stereochemical control. The six-membered piperidine ring represents an optimal balance between conformational stability and synthetic accessibility.
Overview of Key Research Milestones
The development of research into piperidine derivatives, including compounds such as this compound, has been marked by several key milestones that have shaped our understanding of these important heterocyclic systems. The progression from basic structural elucidation to sophisticated synthetic methodologies and biological applications represents a continuous evolution in chemical science spanning more than 170 years.
The foundational milestone occurred in the 1850s with the initial isolation and characterization of piperidine by Thomas Anderson and Auguste Cahours. This discovery established piperidine as one of the first well-characterized liquid organic bases and provided the foundation for all subsequent research into piperidine derivatives. The early investigators' recognition that piperidine could be obtained from the natural alkaloid piperine established an important connection between synthetic chemistry and natural product chemistry that continues to influence research directions today.
A critical research milestone emerged in the 1880s with the definitive structural elucidation of piperidine through the combined efforts of Wilhelm Koenigs and Albert Ladenburg. Koenigs' demonstration that piperidine could be oxidized to pyridine provided crucial evidence for the cyclic structure, while Ladenburg's successful reduction of pyridine to piperidine confirmed the structural relationship between these compounds. These experiments established the fundamental synthetic transformations that would later enable the preparation of complex piperidine derivatives through pyridine reduction pathways.
The development of modern synthetic methodology for piperidine derivatives represents a major research milestone that began in the mid-twentieth century and continues to evolve today. Early synthetic approaches focused on the modification of pre-existing piperidine rings through substitution reactions, but contemporary research has expanded to include sophisticated cyclization methodologies that can construct the piperidine ring system while simultaneously introducing desired substituents. These advances have enabled access to compounds such as this compound through efficient synthetic sequences.
Recent research milestones have emphasized the development of stereoselective synthetic methodologies that can control the three-dimensional architecture of piperidine derivatives with high precision. The recognition that piperidine derivatives play crucial roles in pharmaceutical development has driven intensive research into methods for preparing enantiomerically pure compounds and controlling the relative stereochemistry of multiple chiral centers. These advances have been particularly important for compounds containing multiple functional groups, such as those present in this compound.
The investigation of biological activities associated with piperidine derivatives has constituted another major research milestone, beginning with the recognition that many natural alkaloids contain piperidine structural motifs. The fire ant toxin solenopsin, the nicotine analog anabasine, and the toxic alkaloid coniine all contain piperidine rings, demonstrating the biological significance of this structural framework. This recognition has motivated extensive research into the design and synthesis of piperidine derivatives with specific biological activities, including those related to monoamine oxidase inhibition.
Contemporary research milestones continue to expand our understanding of piperidine derivative chemistry through the application of advanced analytical techniques and computational methods. Modern spectroscopic methods enable detailed characterization of molecular structure and dynamics, while computational chemistry provides insights into reaction mechanisms and molecular properties that were previously inaccessible. These tools have been particularly valuable for understanding the behavior of complex derivatives such as this compound, which contains multiple functional groups that can interact in sophisticated ways.
The development of multicomponent reaction strategies for piperidine synthesis represents a recent research milestone that has significantly expanded synthetic accessibility. These methodologies enable the construction of complex piperidine derivatives through convergent synthetic approaches that combine multiple starting materials in single reaction vessels. Such approaches have proven particularly valuable for preparing libraries of related compounds for biological screening and structure-activity relationship studies.
Properties
IUPAC Name |
ethyl 1-ethyl-4-oxopiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-3-11-6-5-9(12)8(7-11)10(13)14-4-2;/h8H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGKGFKEAAFHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)C(C1)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723571 | |
| Record name | Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15637-51-1, 99329-51-8 | |
| Record name | 3-Piperidinecarboxylic acid, 1-ethyl-4-oxo-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15637-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : C₈H₁₄ClNO₃
- Molecular Weight : 207.66 g/mol
- CAS Number : 4644-61-5
This compound exhibits its biological effects primarily through modulation of enzyme activity and receptor interactions. The specific pathways and targets vary depending on the biological context, but the compound has been shown to influence several key enzymes involved in metabolic processes.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate physiological responses.
Biological Activity
The biological activity of this compound has been assessed in various studies, revealing its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, although specific mechanisms remain to be fully elucidated.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory effects are thought to arise from the inhibition of pro-inflammatory cytokines and mediators.
Neuroprotective Properties
Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. The exact mechanisms are under investigation, but they may involve the modulation of oxidative stress pathways.
Case Studies and Experimental Data
A number of studies have examined the biological activity of this compound:
Safety Profile
While exploring the biological activities, it is crucial to consider the safety profile of this compound:
- Irritation Potential : The compound is classified as an irritant, causing skin and eye irritation upon exposure.
Safety Data Summary
| Hazard Category | Description |
|---|---|
| Skin Irritation | Causes skin irritation (Category 2A) |
| Eye Irritation | Causes serious eye irritation (Category 2) |
| Respiratory Effects | May cause respiratory irritation (Category 3) |
Scientific Research Applications
Pharmaceutical Development
Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its structural properties facilitate the development of drugs targeting neurological disorders, enhancing efficacy while minimizing side effects.
Case Study: Neurological Drug Development
In a study focused on developing treatments for depression, researchers utilized this compound to synthesize novel receptor agonists that showed promising results in preclinical trials, indicating potential therapeutic effects on neurotransmitter systems.
Organic Synthesis
This compound is widely recognized in organic chemistry as a versatile building block for constructing complex molecules. Its ability to participate in various chemical reactions makes it invaluable in both academic and industrial laboratories.
Data Table: Synthesis Reactions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Esterification | Reflux with acid catalyst | 85 |
| Alkylation | Base-mediated reaction | 90 |
| Cyclization | Heat application | 75 |
Biochemical Research
In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways. Its unique properties allow scientists to explore the effects of various drugs on biological systems, contributing to advancements in drug design.
Case Study: Enzyme Interaction Studies
A research project examining the inhibition of specific enzymes involved in metabolic disorders demonstrated that this compound effectively modulated enzyme activity, leading to insights into potential therapeutic strategies.
Material Science
The compound is also being explored for its applications in material science, particularly in developing new polymers and coatings. Its chemical stability and reactivity can enhance material performance across various applications.
In analytical chemistry, this compound is utilized as a standard for calibrating various analytical techniques. Its distinct chemical characteristics aid in the detection and quantification of related substances in complex mixtures.
Case Study: Calibration Standards
A study demonstrated the effectiveness of this compound as a calibration standard for high-performance liquid chromatography (HPLC), improving accuracy in quantifying pharmaceutical compounds in formulations.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological Relevance
The benzyl-substituted analog may exhibit enhanced blood-brain barrier penetration due to increased lipophilicity .
Preparation Methods
Synthetic Route Overview
The synthesis of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride generally proceeds via:
- Step 1: Preparation of 1-ethyl-4-piperidone as a key intermediate.
- Step 2: Introduction of the carboxylate ester group at the 3-position.
- Step 3: Formation of the hydrochloride salt to stabilize the compound.
Preparation of 1-Ethyl-4-piperidone Intermediate
According to ChemicalBook, 1-ethyl-4-piperidone can be synthesized by alkylation of piperidin-4-one hydrochloride monohydrate with bromoethane in the presence of sodium carbonate in aqueous acetonitrile at 85°C. The reaction proceeds overnight, followed by filtration and purification via flash chromatography, yielding 1-ethylpiperidin-4-one as a yellow liquid with approximately 62% yield.
| Parameter | Details |
|---|---|
| Starting Material | Piperidin-4-one hydrochloride monohydrate (5 g, 33 mmol) |
| Alkylating Agent | Bromoethane (4 g, 33 mmol) |
| Base | Sodium carbonate (10 g) |
| Solvent | Acetonitrile (40 mL) |
| Temperature | 85°C |
| Reaction Time | Overnight (~16 hours) |
| Purification | Flash chromatography (0-7% 2N NH3 in MeOH:DCM) |
| Yield | 62% |
Introduction of the Carboxylate Group at the 3-Position
The esterification at the 3-position to form the ethyl 3-piperidinecarboxylate moiety typically involves multi-step transformations starting from the 1-ethyl-4-piperidone intermediate or related piperidine derivatives. While direct preparation methods for this specific ester are sparse, analogous methods for related compounds suggest:
Bromination at the 3-position of ethyl 4-oxo-1-piperidinecarboxylate using bromine in acetonitrile under controlled temperature to yield Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate, which can be further converted to the desired ester derivative.
Esterification reactions involving carboxylation and subsequent ester formation under acidic or basic catalysis.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Bromination | Bromine, acetonitrile, controlled temperature | Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate |
| Esterification | Acid or base catalysis, ethanol or ethyl acetate solvent | Formation of ethyl ester at 3-position |
Formation of Hydrochloride Salt
The final step involves converting the free base compound into its hydrochloride salt to improve stability and crystallinity. This is commonly achieved by treating the free base with concentrated hydrochloric acid in methanol at elevated temperatures (e.g., 70°C for 3 hours), followed by cooling and filtration to isolate the solid hydrochloride salt.
| Parameter | Details |
|---|---|
| Starting Material | Free base compound (e.g., tert-butyl protected intermediate) |
| Acid | Concentrated HCl (2 mL per 15 mL MeOH) |
| Solvent | Methanol (15 mL) |
| Temperature | 70°C |
| Reaction Time | 3 hours |
| Isolation | Cooling, filtration, washing with diethyl ether |
| Yield | ~96% |
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | N-alkylation | Piperidin-4-one hydrochloride, bromoethane, Na2CO3, acetonitrile, 85°C, overnight | 1-Ethyl-4-piperidone | 62 |
| 2 | Bromination/Esterification | Bromine, acetonitrile, controlled temperature; acid/base catalyzed esterification | Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate (precursor) | Variable |
| 3 | Salt formation | Concentrated HCl, methanol, 70°C, 3 hours | This compound | 96 |
Analytical and Purification Considerations
- Purification Techniques: Flash chromatography is frequently employed after alkylation and intermediate steps to ensure high purity.
- Analytical Methods: Mass spectrometry confirms molecular weight (e.g., MS (ES) [M+H] found 212 for related intermediates), while NMR spectroscopy and HPLC are used to verify structure and purity.
- Reaction Monitoring: TLC and LC-MS are typically used to monitor reaction progress and completion.
Research Findings and Optimization Notes
- Yield Optimization: Reaction yields are influenced by base strength, solvent choice, and temperature. Sodium carbonate in aqueous acetonitrile at 85°C provides efficient alkylation.
- Reaction Time: Overnight reactions (~16 hours) ensure complete conversion in the alkylation step.
- Salt Formation: Hydrochloride salt formation enhances compound stability and facilitates isolation as a solid.
- Safety: Handling of bromine and concentrated hydrochloric acid requires strict safety protocols including PPE and fume hood use.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride, and how are they experimentally determined?
- Answer : The compound (CAS 99329-51-8) has a molecular formula of C₉H₁₆ClNO₃ and molecular weight of 207.66 g/mol. Key properties include:
- Melting Point : 172–175°C (determined via differential scanning calorimetry or capillary method) .
- Solubility : Freely soluble in polar solvents like water and ethanol due to its hydrochloride salt form; solubility profiles are confirmed by gravimetric analysis .
- Stability : Hydrolyzes under alkaline conditions but remains stable in acidic aqueous solutions (pH < 5) at room temperature. Stability studies use HPLC to monitor degradation products .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A two-step methodology is typical:
Esterification : React 4-oxo-3-piperidinecarboxylic acid with ethanol under acidic catalysis (e.g., HCl gas) to form the ethyl ester.
Salt Formation : Treat the freebase with concentrated HCl in anhydrous ethanol, followed by recrystallization to isolate the hydrochloride salt .
- Critical Parameters : Reaction temperature (40–60°C), stoichiometric control of HCl, and inert atmosphere to prevent ester hydrolysis .
Q. How is the purity of this compound validated in academic research settings?
- Answer : Purity (>95%) is confirmed via:
- Titration : Quantify chloride content using argentometric titration .
- Spectroscopy : IR spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) identifies impurities at <0.5% .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for alkylation at the piperidine nitrogen?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity and transition states for alkylation. For example:
- N-Alkylation : Ethylation at the piperidine nitrogen requires base-mediated deprotonation (e.g., K₂CO₃) in DMF, with DFT validating the lower activation energy for this pathway .
- Stereochemical Outcomes : Molecular dynamics simulations guide solvent selection to minimize racemization during alkylation .
Q. What strategies mitigate racemization during ester hydrolysis to synthesize chiral intermediates?
- Answer : To preserve stereochemistry:
- Acidic Hydrolysis : Use dilute HCl (1–2 M) at 0–5°C, which protonates the carbonyl oxygen and reduces nucleophilic attack on the α-carbon .
- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters without racemization, achieving >90% enantiomeric excess .
Q. How does isotopic labeling (e.g., ¹³C, ²H) facilitate metabolic pathway analysis of this compound?
- Answer : Labeling the ethyl group (¹³C) or piperidine ring (²H) enables tracking via:
- Mass Spectrometry : Quantify metabolites in liver microsomes or plasma.
- NMR : Monitor real-time metabolic transformations (e.g., ring oxidation) .
- Example : ¹³C-labeled ethyl groups in similar piperidine derivatives confirmed hepatic clearance as the primary elimination route .
Critical Analysis of Contradictions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
